5-氨基-2-氟-3-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

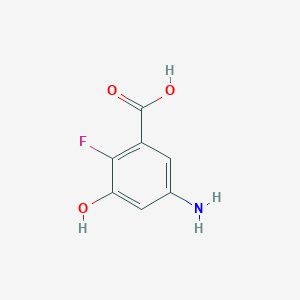

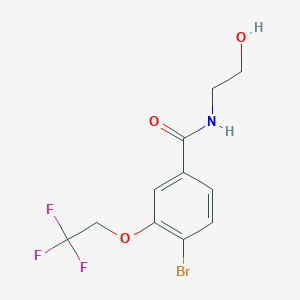

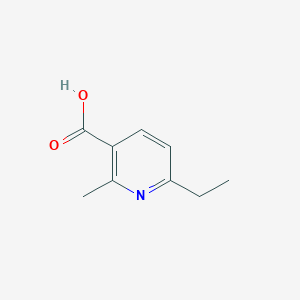

5-Amino-2-fluoro-3-hydroxybenzoic acid is a compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is similar to 3-Amino-2-hydroxybenzoic acid (AAHB), a nonsteroidal anti-inflammatory drug that inhibits the enzyme dehydroascorbate reductase .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluoro-3-hydroxybenzoic acid consists of a benzene ring with amino, fluoro, hydroxy, and carboxylic acid functional groups .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-2-fluoro-3-hydroxybenzoic acid are not well-documented, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation reactions .科学研究应用

抗肿瘤活性

含有5-氟尿嘧啶的氨基酸酯衍生物,是使用5-氟-2,4-二氧-3,4-二氢嘧啶-1(2H)-基合成的,展示了显著的抗肿瘤活性。具体来说,一个衍生物对肝癌BEL-7402细胞表现出明显的抑制作用,表明在癌症治疗中具有潜在应用(Xiong et al., 2009)。

植物抗病性

包括对苯甲酸环的3-和/或5-位置进行修饰的氟化和氯化水杨酸衍生物,被发现在诱导植物系统获得性抗病性(SAR)方面非常有效。这些化合物对植物抗病原的防御起着重要作用,并被探索作为新型植物保护剂(Silverman et al., 2005)。

荧光传感

从结构类似于5-氨基-2-氟-3-羟基苯甲酸的化合物合成的荧光化学传感器对Al³⁺离子表现出高选择性和灵敏度。这种化合物在生物成像应用中具有潜力,特别是用于检测人类宫颈癌HeLa细胞系中的Al³⁺(Ye et al., 2014)。

抗生素生产

鉴定了负责在放线菌中合成3-氨基-5-羟基苯甲酸(AHBA)的合成酶基因对于产生ansamycin和AHBA相关抗生素至关重要。针对AHBA合成酶基因可能是筛选产生ansamycin或AHBA相关抗生素菌株的策略,表明在抗生素开发中具有潜力(Hui-tu等,2009)。

代谢途径研究

开发了一种新型的耦合酶测定法来研究Bordetella sp.菌株10d中4-氨基-3-羟基苯甲酸的代谢途径。这种测定法揭示了一个负责去氨基化化学不稳定中间体的酶,表明在代谢和酶研究中具有应用(Orii et al., 2004)。

安全和危害

作用机制

- Role : By binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, 5-ASA effectively inhibits the synthesis of folic acid. Bacteria are unable to use external sources of folic acid, leading to slowed cell growth and multiplication .

Target of Action

Mode of Action

生化分析

Biochemical Properties

5-Amino-2-fluoro-3-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds with enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in amino acid metabolism, altering their activity and affecting metabolic flux .

Cellular Effects

5-Amino-2-fluoro-3-hydroxybenzoic acid impacts various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 5-Amino-2-fluoro-3-hydroxybenzoic acid involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Additionally, 5-Amino-2-fluoro-3-hydroxybenzoic acid may affect the stability and degradation of certain proteins, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-fluoro-3-hydroxybenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to 5-Amino-2-fluoro-3-hydroxybenzoic acid can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Amino-2-fluoro-3-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

5-Amino-2-fluoro-3-hydroxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, influencing the levels of metabolites and the overall metabolic flux. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of key biomolecules .

Transport and Distribution

Within cells and tissues, 5-Amino-2-fluoro-3-hydroxybenzoic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its concentration and activity in various tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of 5-Amino-2-fluoro-3-hydroxybenzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can determine its interactions with other biomolecules and its role in cellular processes. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect energy metabolism .

属性

IUPAC Name |

5-amino-2-fluoro-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWVJKPFMPPDPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025127-32-5 |

Source

|

| Record name | 5-amino-2-fluoro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)

![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)